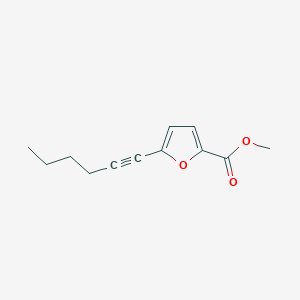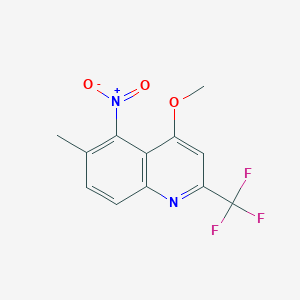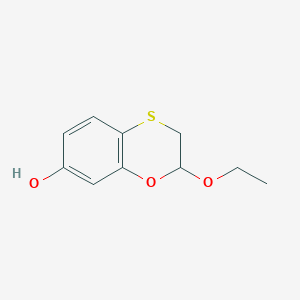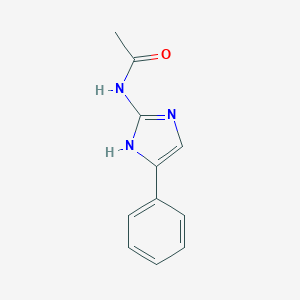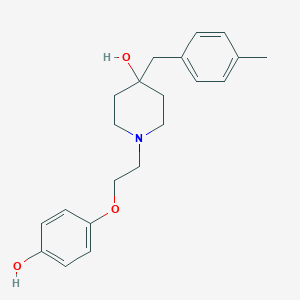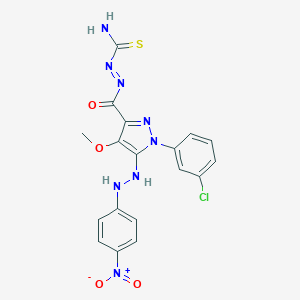
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential applications in various fields. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has been used to synthesize metal complexes that have potential applications in catalysis, bioinorganic chemistry, and materials science. Additionally, the compound has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development.
作用機序
The exact mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide is not well understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in various metabolic pathways. For example, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
生化学的および生理学的効果
Studies have shown that 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide exhibits various biochemical and physiological effects. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development. Additionally, the compound has been found to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of using 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide in lab experiments is its potential applications in various fields. The compound has been extensively studied and has been found to exhibit various properties that make it a potential candidate for drug development and other applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain the pure compound.
将来の方向性
There are several future directions for the study of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide. One possible direction is the study of its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development. Another possible direction is the study of its potential applications in the field of materials science. The compound has been used to synthesize metal complexes that have potential applications in catalysis and other areas. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in various fields.
合成法
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide involves a series of chemical reactions. The starting materials include 3-chloroaniline, 4-nitrophenylhydrazine, and ethyl acetoacetate. The reaction involves the condensation of ethyl acetoacetate with 3-chloroaniline to form an intermediate product. This intermediate product is then reacted with 4-nitrophenylhydrazine to form the final product. The product is then purified using column chromatography to obtain the pure compound.
特性
CAS番号 |
172701-57-4 |
|---|---|
製品名 |
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide |
分子式 |
C18H15ClN8O4S |
分子量 |
474.9 g/mol |
IUPAC名 |
[[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazole-3-carbonyl]amino]thiourea |
InChI |
InChI=1S/C18H15ClN8O4S/c1-31-15-14(17(28)23-24-18(20)32)25-26(13-4-2-3-10(19)9-13)16(15)22-21-11-5-7-12(8-6-11)27(29)30/h2-9H,1H3,(H,23,28)(H3,20,24,32) |
InChIキー |
APOQMYLFNYCBGJ-UHFFFAOYSA-N |
異性体SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=S)N)C2=CC(=CC=C2)Cl)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=C(C=C3)[N+](=O)[O-] |
同義語 |
(NE)-N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-[2-(4-nitroph enyl)hydrazinyl]pyrazole-3-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



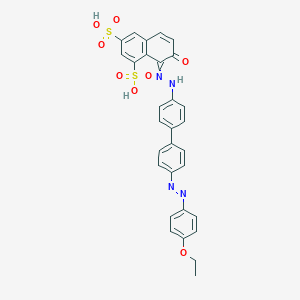
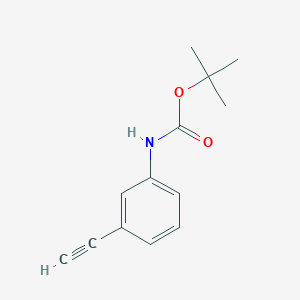
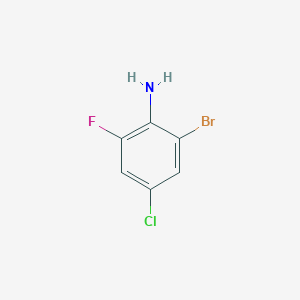
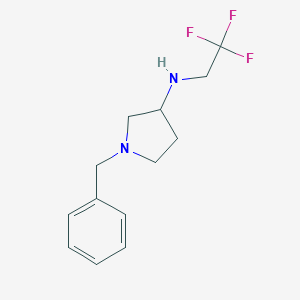
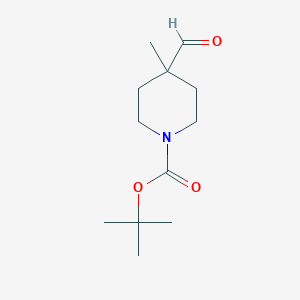
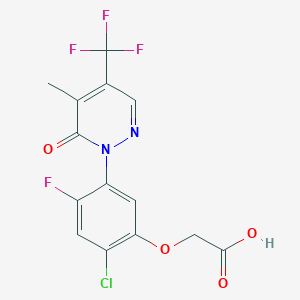
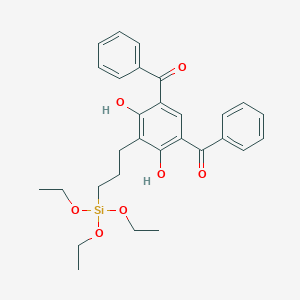
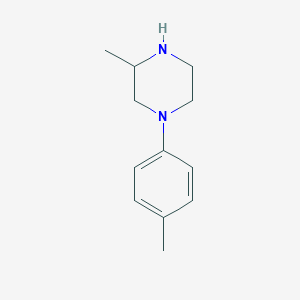
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
